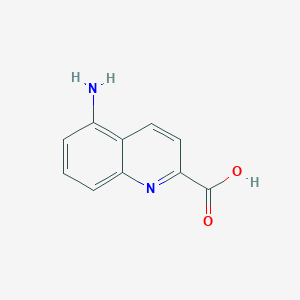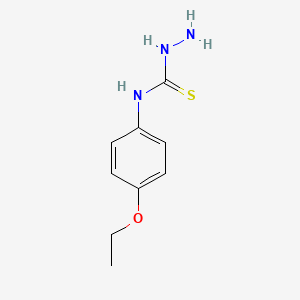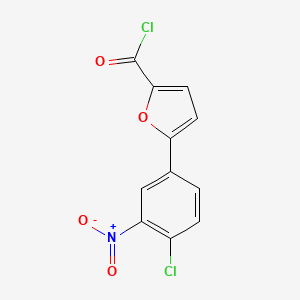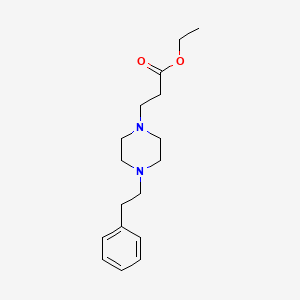
2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine
Übersicht
Beschreibung
2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine, also known as 1,6-Dihydroxy-2,2,3,3,4,4,5,5-octafluorohexane, is an organic compound . It has a molecular weight of 262.10 .
Synthesis Analysis
The synthesis of 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine typically involves the reaction of octafluoropentanoic acid with acryloyl chloride under alkaline conditions . The specific reaction conditions and methods can vary greatly and can be adjusted based on specific needs and reaction scale .Molecular Structure Analysis
The molecular structure of 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine is represented by the linear formula HOCH2(CF2)4CH2OH . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine is primarily used in organic synthesis reactions as an addition reagent, alkylating agent, and nucleophilic reagent . It can react with compounds such as amino acids and amines to synthesize organic compounds .Physical And Chemical Properties Analysis
2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine is a solid substance . It has a boiling point of 100 °C at 3 mmHg and a melting point of 66-70 °C . It is soluble in organic solvents such as ethanol, ether, and acetone .Wissenschaftliche Forschungsanwendungen
Metal-Catalysed Diamination Reactions
Diamines are pivotal in the synthesis of natural products and pharmaceutical agents due to their presence in numerous biologically active compounds. Metal-catalysed diamination reactions have been highlighted as key processes for synthesizing chiral 1,2-diamines, which serve as crucial elements in asymmetric synthesis and catalysis. These advancements suggest a potential area where compounds like 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine could be applied, especially in the synthesis of complex natural products and drug molecules (Cardona & Goti, 2009).
Microbial Degradation and Environmental Applications
The study of microbial degradation of explosives and the transformation of nitroaromatic compounds indicates a significant role of diamines in environmental bioremediation. Such research points to the potential utility of diamine derivatives in facilitating or enhancing microbial degradation pathways, especially in treating pollutants or hazardous substances (Hawari et al., 2000).
Medicinal Applications
Diamines possess a wide range of biological activities and are foundational in numerous medicinal agents, including antiarrhythmics, antihypertensives, and anticancer drugs. The broad spectrum of biological activity associated with 1,2-diamines underscores their importance in pharmaceutical development and the potential for novel diamine compounds to contribute to this field (Michalson & Szmuszkovicz, 1989).
Material Science and Catalysis
Diamines are also integral to the development of new materials and catalysts. For example, gold clustering at the terminal functions of long-chain thiols and amines demonstrates the role of diamine structures in forming complex inorganic compounds with potential applications in nanotechnology and materials science (López‐de‐Luzuriaga et al., 1997).
Environmental Science and Pollution Control
Research on the synthesis and phase transformations involving arsenic compounds points to the critical role of diamines in environmental science, particularly in understanding the stability and solubility of pollutants and their control through advanced materials (Paktunc et al., 2008).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2,3,3,4,4,5,5-octafluorohexane-1,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F8N2/c7-3(8,1-15)5(11,12)6(13,14)4(9,10)2-16/h1-2,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYCOUFPSXBQSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CN)(F)F)(F)F)(F)F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381422 | |
| Record name | 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine | |
CAS RN |
355-73-7 | |
| Record name | 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1607962.png)

![Methyl 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B1607966.png)

![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol](/img/structure/B1607968.png)


![5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B1607974.png)